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Vibi G

Cat. No.: B1575606
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Description

Overview of Cyclic Peptides in Natural Product Chemistry

Natural products, derived from plants, animals, and microorganisms, represent a significant source of chemical compounds with diverse structures and biological activities. Among these, peptides have garnered considerable attention due to their inherent biochemical specificity and wide range of functions. A particularly interesting class of natural peptides are cyclic peptides, characterized by a head-to-tail cyclized backbone. This cyclic structure, often further stabilized by disulfide bonds, confers exceptional stability against thermal, chemical, and enzymatic degradation compared to their linear counterparts. researchgate.netdiva-portal.org This enhanced stability makes cyclic peptides attractive candidates for various applications, including drug design and agricultural uses. diva-portal.orgxiahepublishing.comacs.org

Cyclotides: Structural Uniqueness and Biological Diversity

Cyclotides are a family of naturally occurring plant peptides distinguished by a unique structural motif known as the cyclic cystine knot (CCK). diva-portal.orgijsred.comuq.edu.au This motif consists of a head-to-tail cyclized peptide backbone cross-braced by three disulfide bonds arranged in a knotted structure. diva-portal.orgijsred.comuq.edu.au Specifically, two disulfide bonds and the connecting backbone segments form a ring that is penetrated by the third disulfide bond. diva-portal.orgijsred.com This intricate arrangement provides cyclotides with remarkable rigidity and exceptional stability. researchgate.netnih.gov

Cyclotides are typically composed of 28 to 37 amino acid residues, including six conserved cysteine residues involved in disulfide bond formation. ijsred.comuq.edu.aunih.gov The segments between the cysteine residues are referred to as loops, and these loops exhibit considerable sequence variability. acs.orguq.edu.au This sequence diversity contributes to the wide array of biological activities observed among cyclotides, which are believed to function primarily as defense agents in plants. researchgate.netxiahepublishing.comijsred.com Their reported activities include insecticidal, cytotoxic, anti-HIV, antimicrobial, anti-nematodal, and molluscicidal effects. researchgate.netxiahepublishing.comdiva-portal.orgresearchgate.net Cyclotides are classified into three main subfamilies based on structural features and amino acid sequences: bracelet, Möbius, and trypsin inhibitor cyclotides. researchgate.netacs.orgijsred.com The Möbius subfamily is characterized by the presence of a cis-Pro residue in loop 5, which introduces a 180° twist in the backbone, a feature absent in the bracelet subfamily. researchgate.netacs.org

Discovery and Initial Classification of Vibi G within the Cyclotide Family

This compound is a cyclotide that was discovered in the alpine violet, Viola biflora, a plant species known to be a rich source of cyclotides. uq.edu.auresearchgate.netnih.gov The discovery of this compound, alongside other cyclotides from V. biflora (vibi A-K), was achieved through a combination of protein isolation, tandem mass spectrometry sequencing, and screening of a cDNA library from the plant. researchgate.netnih.govsci-hub.se This approach allowed for the identification and sequencing of numerous cyclotides present in V. biflora. researchgate.netsci-hub.se

This compound has been classified as a bracelet cyclotide. researchgate.netnih.gov This classification is based on its structural characteristics, specifically the absence of the cis-Pro residue in loop 5 that is characteristic of the Möbius subfamily. researchgate.netacs.orgsci-hub.se this compound, along with vibi E and vibi H, are bracelet cyclotides isolated from Viola biflora. researchgate.netnih.govnih.gov Sequence analysis revealed that cyclotides cyI1 and cyI2 from Viola inconspicua contain a "GTXPCGE" motif with a phenylalanine residue in the third position, similar to this compound and vibi J, suggesting some shared sequence features among cyclotides from different Viola species. nih.gov

Rationale for In-depth Academic Inquiry into this compound

The study of this compound is motivated by several factors stemming from its identity as a cyclotide and its initial characterization. Cyclotides, in general, are of significant academic interest due to their unique and highly stable structure, diverse biological activities, and potential as scaffolds for peptide-based therapeutics and tools in chemical biology. acs.orguq.edu.aunih.gov

Specific to this compound, its discovery in Viola biflora, a plant known for its cyclotide richness, highlights its contribution to the understanding of the cyclotide repertoire within this genus. researchgate.netnih.gov Furthermore, initial research indicated that this compound exhibits potent cytotoxic activity against certain cell lines, such as the human lymphoma cell line U-937 GTB. researchgate.netnih.govscispace.com This observed bioactivity provides a strong rationale for further in-depth academic inquiry to elucidate its precise mechanism of action, determine its activity against a broader spectrum of cell lines or biological targets, and explore the relationship between its structure and observed activity. diva-portal.orgresearchgate.net Understanding the detailed research findings related to this compound's biological properties contributes to the broader knowledge base of cyclotide function and their potential applications. The exceptional stability afforded by the cyclic cystine knot structure also makes this compound an interesting subject for studies on peptide folding, stability, and the potential for sequence modifications while retaining structural integrity. researchgate.netnih.gov

Detailed research findings regarding the cytotoxic potency of this compound have been reported. In a study using a fluorometric microculture cytotoxicity assay against the human lymphoma cell line U-937 GTB, this compound demonstrated an IC50 value of 0.96 µM. researchgate.netnih.govdiva-portal.org This indicates potent cytotoxic activity in this specific cell line. For comparison, other bracelet cyclotides from Viola biflora, vibi E and vibi H, showed IC50 values of 3.2 µM and 1.6 µM, respectively, in the same assay. researchgate.netnih.govdiva-portal.org The Möbius cyclotide vibi D was not cytotoxic at concentrations up to 30 µM in this study. researchgate.netnih.gov

CyclotideSubfamilySource PlantCell Line TestedIC50 (µM)
This compoundBraceletViola bifloraU-937 GTB0.96
Vibi HBraceletViola bifloraU-937 GTB1.6
Vibi EBraceletViola bifloraU-937 GTB3.2
Vibi DMöbiusViola bifloraU-937 GTB>30

This data highlights this compound as one of the more potent cytotoxic cyclotides identified in Viola biflora in this particular assay. The difference in activity between the bracelet cyclotides (vibi E, G, H) and the Möbius cyclotide (vibi D) also suggests that structural subfamily or specific sequence variations may influence cytotoxic potency. researchgate.net Further academic investigation into this compound can build upon these initial findings to explore its mechanism of membrane interaction, which is a common mode of action for many cytotoxic cyclotides. researchgate.netxiahepublishing.com

Properties

bioactivity

Cancer cells

sequence

GTFPCGESCVFIPCLTSAIGCSCKSKVCYKN

Origin of Product

United States

Biosynthetic Pathways and Origin of the Cyclotide Vibi G

Plant Sources of Cyclotides: Emphasis on Viola biflora as the Origin of Vibi G

Cyclotides have been identified in plants from several families, notably the Rubiaceae, Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. nih.govuq.edu.auacs.org The Violaceae family is a particularly rich source, contributing the majority of known cyclotides. sci-hub.se The alpine violet, Viola biflora, has been specifically identified as a rich source of cyclotides, including this compound. sci-hub.senih.govresearchgate.netdiva-portal.org Research has led to the isolation and sequencing of multiple cyclotides from V. biflora, such as vibi A-K. sci-hub.senih.govresearchgate.netdiva-portal.org this compound is among the four most abundant cyclotides found in this plant that have been tested for biological activity. sci-hub.sediva-portal.org

Ribosomal Biosynthesis of Cyclotides: Precursor Protein Processing

Cyclotides are ribosomally synthesized as linear precursor proteins. nih.govmdpi.comresearchgate.netuq.edu.au These precursors typically contain a signal peptide for endoplasmic reticulum (ER) targeting, followed by a pro-region, one or more mature cyclotide domains (often preceded by N-terminal repeats), and a short C-terminal tail. nih.govnih.govresearchgate.netdiva-portal.org

The precursor protein undergoes a series of enzymatic processing steps. The ER signal sequence is cleaved off, allowing the precursor to enter the secretory pathway where disulfide bond formation and folding occur, aided by protein disulfide isomerases. nih.govresearchgate.netuq.edu.audiva-portal.org Following folding, the linear precursor is targeted to the prevacuolar compartment and the vacuole for further proteolytic processing and cyclization. uq.edu.au

Genetic and Enzymatic Determinants of Cyclization in this compound

The key step in cyclotide biosynthesis is the head-to-tail cyclization of the mature peptide sequence. This process is mediated by asparaginyl endopeptidases (AEPs), also known as vacuolar processing enzymes (VPEs). acs.orgresearchgate.netuq.edu.auresearchgate.netuq.edu.au AEPs catalyze a transpeptidation reaction, cleaving the C-terminal propeptide and joining the N- and C-termini of the cyclotide domain. mdpi.comresearchgate.netoup.com

A conserved Asn or Asp residue in loop 6 of the cyclotide sequence is crucial for this AEP-mediated cyclization, serving as a recognition site for the enzyme. uq.edu.auacs.orguq.edu.au This residue is the C-terminal residue of the cyclotide domain within the precursor protein. uq.edu.auacs.org While AEPs are primarily proteases, a subset in cyclotide-producing plants have evolved a ligase function to perform cyclization. researchgate.net

Genetic studies have identified cDNA clones encoding cyclotide precursors in Viola biflora. sci-hub.senih.govdiva-portal.org These precursors exhibit high sequence homology and share the common architecture of signal region, pro-region, N-terminal repeat, mature cyclotide sequence, and C-terminal tail, consistent with the general model of cyclotide biosynthesis. sci-hub.se The specific genetic sequences encode the amino acid sequence of this compound and the flanking regions necessary for its processing and cyclization.

Advanced Structural Characterization and Topological Framework of Vibi G

Primary Amino Acid Sequence Analysis of Vibi G

The primary structure of this compound consists of a defined sequence of amino acids arranged in a head-to-tail cyclic manner. The amino acid sequence of this compound has been determined as GTFP-CGESCVFIPC-LTSAIGCSC-KSKVCYKN. nih.gov This sequence length and composition are typical of cyclotides. The cyclic nature of the peptide backbone is a defining characteristic of this family of proteins. uq.edu.auwindows.net

Disulfide Bond Connectivity and the Cyclic Cystine Knot (CCK) Motif in this compound

A crucial element of this compound's structural integrity is its disulfide bond network. This compound contains three disulfide bonds that connect six conserved cysteine residues. The specific connectivity of these disulfide bonds in this compound is Cys5-Cys21, Cys9-Cys23, and Cys14-Cys28. uq.edu.auwindows.net

This specific arrangement of disulfide bonds, in conjunction with the cyclic peptide backbone, forms the cyclic cystine knot (CCK) motif. nih.govnih.govnih.govnih.gov In the CCK motif, two of the disulfide bonds and the intervening sections of the peptide backbone create a ring, and the third disulfide bond passes through or "threads" this ring, forming a knot-like structure. nih.govwindows.net This knotted topology is a hallmark of cyclotides and is directly responsible for their exceptional structural rigidity.

Topological Classification of this compound (e.g., Möbius Cyclotide)

This compound is classified as a Bracelet cyclotide. uniprot.orgnih.govsci-hub.sediva-portal.org The Bracelet subfamily is generally noted for being larger and exhibiting greater sequence diversity compared to the Möbius subfamily. sci-hub.se

Conformational Dynamics and Stability of the this compound Framework

The cyclic backbone and the interwoven disulfide bonds of the CCK motif endow this compound with extraordinary conformational stability. nih.govnih.govsci-hub.se This structural rigidity makes cyclotides exceptionally resistant to thermal, chemical, and enzymatic degradation, a property that distinguishes them from most linear peptides. nih.govnih.govsci-hub.se

While detailed studies specifically on the conformational dynamics of this compound were not extensively covered in the search results, the general principles governing cyclotide stability apply. The compact and constrained nature of the CCK framework limits the conformational flexibility of the peptide. The distribution of hydrophobic residues on the surface of the cyclotide, influenced by the underlying CCK structure, also plays a significant role in their interaction with lipid membranes, which is linked to their biological activities. nih.gov

Comparative Structural Studies of this compound with Related Cyclotides (e.g., Vibi H, Vitri A, Cycloviolacin O2)

Comparative structural studies with other cyclotides provide valuable insights into the relationship between sequence variation and structural properties within this family. This compound has been compared to other cyclotides from Viola biflora and other species.

Comparison with Vibi H: Vibi H is another cyclotide found in Viola biflora and also belongs to the Bracelet subfamily. nih.govsci-hub.se Their primary sequences show variations: this compound is GTFP-CGESCVFIPC-LTSAIGCSC-KSKVCYKN, while Vibi H is GLLP-CAESCVYIPC-LTTVIGCSC-KSKVCYKN. nih.gov These sequence differences, particularly in the loops, contribute to variations in their properties, including cytotoxicity. This compound has been reported to be more cytotoxic than Vibi H, and this difference has been linked to this compound having a net positive charge of +2. uniprot.org Comparative studies have reported IC50 values for both cyclotides against certain cell lines. uniprot.orgnih.gov

Comparison with Vitri A: Vitri A is a Bracelet cyclotide isolated from Viola tricolor. nih.govdiva-portal.org Its sequence is G-IP-CGESCVWIPC-ITSAIGCSC-KSKVCYRN. nih.gov Vitri A, along with Cycloviolacin O2, has been noted to resemble this compound in possessing at least two positively charged residues and a similar hydrophobic loop 2. These features are considered important for cytotoxicity and interactions with cell membranes. Vitri A also exhibits potent cytotoxic activity with reported IC50 values. nih.gov

These comparative studies highlight how variations in the primary amino acid sequence, even within the conserved CCK framework, can lead to differences in the detailed three-dimensional structure, surface properties (like charge and hydrophobicity), and ultimately, biological activity.

Here is a table summarizing the sequences and reported IC50 values for this compound and related cyclotides:

CyclotideSourceSubfamilySequenceReported IC50 (µM) (U-937 GTB cell line)
This compoundViola bifloraBraceletGTFP-CGESCVFIPC-LTSAIGCSC-KSKVCYKN0.96 uniprot.orgnih.gov
Vibi HViola bifloraBraceletGLLP-CAESCVYIPC-LTTVIGCSC-KSKVCYKN1.6 uniprot.orgnih.gov
Vitri AViola tricolorBraceletG-IP-CGESCVWIPC-ITSAIGCSC-KSKVCYRN0.6 nih.gov
Cycloviolacin O2Viola odorataBraceletcyclo[AIGC(1)SC(2)KSKVC(3)YRNGIPC(1)GESC(2)VWIPC(3)ISS]0.1–0.26 (various cancer cell lines) diva-portal.org

Note: IC50 values can vary depending on the cell line and assay conditions used.

Molecular Mechanisms of Action of Vibi G

Elucidating Cellular and Subcellular Interaction Profiles of Vibi G

Cyclotides, including this compound, are known to interact with cellular membranes diva-portal.orguq.edu.auuq.edu.aunih.govresearchgate.netnih.govresearchgate.netdiva-portal.orgresearchgate.net. Studies on the biosynthesis and localization of cyclotides in plant cells indicate that they are processed from precursor proteins and are often stored within the vacuole nih.gov. This suggests that their primary cellular targets and sites of action, particularly in the context of plant defense or interactions with other organisms, involve cellular envelopes and membranes diva-portal.orguq.edu.auresearchgate.netresearchgate.netdiva-portal.orgresearchgate.net. The interaction profiles are largely dictated by the amphipathic nature of cyclotides, featuring both hydrophobic and hydrophilic regions, as well as positively charged residues diva-portal.orguq.edu.aunih.govresearchgate.netdiva-portal.org.

Membrane Targeting and Disruption Mechanisms of this compound at the Molecular Level

A primary molecular mechanism of action for this compound and many other cyclotides involves targeting and disrupting lipid bilayers diva-portal.orguq.edu.aunih.govresearchgate.netnih.govresearchgate.netdiva-portal.orgresearchgate.net. This interaction is driven by a combination of electrostatic and hydrophobic forces between the cyclotide and the membrane lipids diva-portal.orgnih.govresearchgate.netdiva-portal.org.

Upon approaching the membrane surface, the positively charged residues within a conserved "bioactive patch" on the cyclotide surface facilitate initial electrostatic interactions with negatively charged components of the membrane, such as phospholipid headgroups uq.edu.aunih.govdiva-portal.org. Following this initial binding, a hydrophobic patch on the cyclotide surface is thought to insert into the hydrophobic core of the lipid bilayer nih.govresearchgate.netnih.gov. This insertion and interaction can lead to significant alterations in membrane structure, compromising its integrity diva-portal.orguq.edu.aunih.govresearchgate.netnih.govresearchgate.netdiva-portal.orgresearchgate.net.

The disruption mechanism can manifest as increased membrane permeability, leakage of intracellular contents, and in some cases, the formation of pores researchgate.netresearchgate.net. Live-cell imaging studies with other cytotoxic cyclotides have shown rapid membrane blebbing and subsequent cell necrosis, indicating a direct lytic effect on the cell membrane nih.gov.

Specific Interactions with Phosphatidylethanolamine (B1630911) Phospholipids (B1166683) Mediated by this compound

A key finding in the study of cyclotide-membrane interactions is their specific affinity for phosphatidylethanolamine (PE) phospholipids uq.edu.aunih.govresearchgate.netnih.govresearchgate.net. This compound, along with other cyclotides from Viola species, has been shown to preferentially interact with model membranes containing PE headgroups researchgate.netuq.edu.aunih.govresearchgate.net.

This selective binding to PE is mediated by the conserved bioactive patch on the cyclotide surface uq.edu.aunih.govdiva-portal.org. The interaction with PE phospholipids appears to be crucial for the cytotoxic activity of many cyclotides nih.govresearchgate.net. The affinity for PE-containing membranes correlates with observed cytotoxicity, suggesting that targeting these specific lipids is a critical step in the mechanism of membrane disruption and subsequent cellular effects nih.govresearchgate.net.

Receptor Binding and Ligand-Receptor Interactions Relevant to this compound Function

While the primary mechanism of action for this compound and many cyclotides centers on membrane interaction and disruption, some cyclotides have also been shown to engage in specific ligand-receptor interactions nih.gov. Cyclotides represent an emerging class of ligands for G protein-coupled receptors (GPCRs) nih.gov. For instance, certain cyclotides have been identified as modulators of the κ-opioid receptor, demonstrating that these peptides can interact with specific protein targets on cell surfaces nih.gov.

In plants, leucine-rich repeat receptor kinases (LRR-RKs) are a major family of transmembrane receptors that recognize and bind to peptide ligands, regulating various cellular processes mdpi.complantae.org. While the interaction of this compound with a specific plant receptor has not been detailed in the provided search results, the capacity of other cyclotides to act as GPCR ligands suggests the potential for this compound to engage in specific protein-receptor interactions in certain biological contexts, in addition to its prominent membrane-targeting activity.

Downstream Cellular Responses and Pathway Modulation by this compound (Excluding Clinical Implications)

The membrane-disrupting activity of this compound and other cyclotides leads to several downstream cellular responses. The loss of membrane integrity results in the leakage of essential intracellular components, disrupting cellular homeostasis researchgate.netresearchgate.net.

For other cytotoxic Viola cyclotides, studies have indicated that membrane permeabilization can trigger programmed cell death pathways. For example, vigno 5, another cyclotide from a Viola species, has been shown to induce apoptosis in cancer cells via the mitochondrial pathway, involving the release of cytochrome C and activation of caspases researchgate.net.

In studies involving human cells exposed to polymyxin (B74138) B (which shares some mechanistic similarities in membrane interaction with cationic peptides like cyclotides), downstream effects included perturbations in signal transduction pathways such as MAPK and PI3K-AKT signaling, as well as effects on processes like oxidative stress and apoptosis nih.gov. While these findings are not specific to this compound, they illustrate the types of intracellular signaling and cellular fate modulation that can occur downstream of membrane-targeting peptides. The specific downstream pathways modulated by this compound would likely depend on the cell type and the extent of membrane perturbation.

Summary of this compound Molecular Interactions

Interaction TypeTarget(s)MechanismOutcome/Effect
Cellular/Subcellular BindingCell Membranes, potentially Vacuole (storage)Electrostatic and Hydrophobic ForcesAccumulation at membrane surface, potential storage
Membrane Targeting/DisruptionLipid BilayersInsertion via hydrophobic patch, disruption of membrane integrityIncreased permeability, leakage, blebbing, necrosis
Specific Lipid InteractionPhosphatidylethanolamine (PE) PhospholipidsBinding via conserved "bioactive patch"Enhanced membrane affinity and cytotoxic potential
Receptor Binding (Potential)GPCRs (example from other cyclotides)Specific ligand-receptor binding (details for this compound not specified)Modulation of receptor signaling pathways
Downstream Cellular ResponsesIntracellular components, signaling pathwaysLeakage of contents, activation of cell death pathways (e.g., apoptosis)Disruption of homeostasis, induction of cell death

Structure Activity Relationship Sar Investigations of Vibi G and Its Analogues

Identification of Critical Amino Acid Residues for Vibi G Biological Activity

Identifying critical amino acid residues involves pinpointing the specific residues within the biological target (in the case of Vibegron, the beta3 adrenoceptor) that interact directly or indirectly with this compound and are essential for its binding and activity. researchgate.netnih.gov This can be achieved through various experimental and computational techniques. Mutagenesis studies, where specific amino acid residues in the receptor are altered, can reveal the importance of those residues for this compound binding and downstream signaling. nih.govelifesciences.org High-resolution structural techniques, such as X-ray crystallography or cryo-electron microscopy of the this compound-receptor complex, could provide direct visual information about the interaction interface. Computational methods like molecular docking and molecular dynamics simulations can also predict binding modes and identify key interacting residues. While the principles of identifying critical amino acid residues are well-defined, specific data detailing the critical residues for this compound's interaction with the beta3 adrenoceptor were not found in the provided search results.

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design of analogues and derivatives involves using the information gained from SAR studies and structural insights to design new compounds with potentially improved properties. uq.edu.auresearchgate.netfigshare.comnih.govpitt.edu This process is guided by the understanding of how specific structural motifs contribute to activity and aims to enhance desirable characteristics such as potency, selectivity, or metabolic stability. Based on the structure of this compound, medicinal chemists would design modifications to different parts of the molecule, such as altering functional groups, changing the stereochemistry, or introducing rigid or flexible linkers. nih.gov These rationally designed analogues are then synthesized using appropriate chemical routes. uq.edu.auresearchgate.netfigshare.compitt.edu The synthesized compounds are subsequently tested for their biological activity to evaluate the impact of the modifications and further refine the SAR. Specific details on the rational design and synthesis of this compound analogues were not available in the provided search results.

Impact of Sequence Modifications on this compound's Molecular Interactions and Cellular Effects

While this compound is a small molecule rather than a peptide or protein, the concept of "sequence modifications" typically applies to biological macromolecules. However, if this compound interacts with a protein target like the beta3 adrenoceptor, modifications to the sequence of the receptor protein can significantly impact the interaction with this compound and the resulting cellular effects. uni-konstanz.denih.gov Changes in the amino acid sequence of the receptor can alter its three-dimensional structure, the composition of the binding site, or the conformational changes that occur upon ligand binding. These alterations can lead to changes in this compound's binding affinity, efficacy (the ability to activate the receptor), or even switch the compound's behavior from an agonist to an antagonist. Furthermore, modifications in downstream signaling pathways triggered by the receptor can also influence the observed cellular effects of this compound, even if the direct interaction with the receptor is unchanged. nih.gov Information specifically detailing the impact of receptor sequence modifications on this compound's activity was not found in the provided search results.

Engineering the this compound Framework for Enhanced or Modified Molecular Functionality

Engineering the this compound framework refers to making targeted structural changes to the this compound molecule itself to enhance its existing biological activity or to introduce new functionalities. This goes beyond simple analogue synthesis and might involve more significant structural redesign based on a deep understanding of how the molecule interacts with its environment and target. genedata.comossila.comnih.gov For a compound like this compound, engineering could aim to improve properties such as receptor selectivity (e.g., reducing activity at other adrenoceptor subtypes), increasing potency, improving pharmacokinetic properties (absorption, distribution, metabolism, excretion), or even conjugating this compound to other molecules for targeted delivery. This process often involves iterative cycles of design, synthesis, and testing, potentially utilizing advanced computational tools and high-throughput screening. genedata.com Specific examples of engineering the this compound framework were not detailed in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Approaches Applied to this compound

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate the structural properties of a series of compounds with their biological activity. ijapbjournal.comej-chem.orgcrpsonline.commdpi.comscispace.com By quantifying molecular descriptors (numerical representations of chemical structure and properties) and relating them to observed biological activities using statistical methods, QSAR models can predict the activity of new, untested compounds. ijapbjournal.comej-chem.orgcrpsonline.com For this compound and its analogues, QSAR could involve calculating various descriptors such as molecular weight, lipophilicity (logP), electronic properties, and topological indices. ej-chem.orgugr.es These descriptors would then be correlated with a measure of biological activity, such as binding affinity (e.g., Ki or IC50) or functional potency (e.g., EC50) at the beta3 adrenoceptor. crpsonline.commdpi.com Validated QSAR models can serve as predictive tools to guide the design and selection of new analogues for synthesis and testing, potentially reducing the number of compounds that need to be experimentally evaluated. ijapbjournal.comcrpsonline.com While QSAR is a common approach in drug discovery, specific QSAR studies applied to this compound were not described in detail in the provided search results.

Computational and Theoretical Studies on Vibi G

Molecular Dynamics Simulations and Conformational Sampling of Vibi G

Computational approaches, such as LowMode MD, have been utilized in the refinement of cyclotide structures obtained through methods like homology modeling. These simulations help in exploring potential conformations and identifying low-energy states, contributing to a more accurate representation of the peptide's structure. The stability of the cyclotide fold, a key characteristic of this compound, is directly related to the constraints imposed by its unique topology, a feature that is investigated through the analysis of molecular dynamics and conformational preferences.

Docking Studies to Predict this compound Binding to Molecular Targets

Molecular docking studies are employed to predict the potential binding interactions between a molecule, such as this compound, and biological targets, like proteins. Although the search results mention molecular docking in the context of other cyclopeptides and their potential interaction with G-protein coupled receptors (GPCRs), they explicitly state that the precise mechanism of action and molecular targets for the cytotoxic activity of this compound against cancer cells are not fully elucidated and require further investigation.

Computational approaches, including homology modeling and docking, are recognized as valuable for predicting potential interaction sites and for designing modified cyclotides (grafted cyclotides) with enhanced or targeted activity. However, specific details or findings from docking studies involving this compound and identified molecular targets are not presented in the provided information.

Predictive Modeling of this compound's Molecular Properties and Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, has been applied to cyclotides to correlate their molecular properties with their biological activities. This compound's cytotoxic activity is understood to be linked to its interaction with cell membranes, which is influenced by its physicochemical properties. scribd.comreadthedocs.io

QSAR models for cyclotides suggest that properties such as lipophilic and positively charged surface areas are important determinants of their membrane activity and cytotoxic potency. Computational descriptors, including lipophilic moment, total lipophilicity, and hydrogen bond donor surface area, are calculated and used in these models to understand how variations in cyclotide structure affect their interactions and activity. This compound, being a bracelet cyclotide with a net charge of +2, exhibits properties that contribute to its observed cytotoxic effects, consistent with the general understanding of how cyclotide amphiphilicity and charge distribution influence membrane interactions. scribd.comwikipedia.orgreadthedocs.io

PropertyValue/ObservationSource
Cyclotide SubfamilyBracelet scribd.comnih.govwikipedia.org
Net Charge+2 scribd.comwikipedia.org
Cytotoxic Activity (U-937 GTB)IC50 = 0.96 µM scribd.comnih.govwikipedia.orgreadthedocs.io
Proposed Mechanism of ActionInteraction with and disruption of cell membranes scribd.comreadthedocs.io

Theoretical Frameworks for Understanding this compound's Unique Stability

The remarkable stability of this compound, like other cyclotides, is a key aspect that has attracted significant research interest. The theoretical framework for understanding this stability is firmly rooted in its unique structural topology: the head-to-tail cyclic peptide backbone and the cyclic cystine knot (CCK). scribd.comwikipedia.org

The CCK motif is formed by three disulfide bonds that create a knotted structure, effectively locking the peptide backbone in a constrained conformation. wikipedia.org This cyclic and knotted architecture provides exceptional resistance to thermal denaturation, chemical degradation, and enzymatic cleavage by proteases. scribd.comwikipedia.org Theoretical models and experimental evidence confirm that this structural rigidity is the primary determinant of cyclotide stability, making them significantly more stable than their linear counterparts. The theoretical understanding emphasizes the role of the covalent cross-links (disulfide bonds) and the cyclic nature of the peptide chain in creating a highly stable and rigid scaffold.

Future Research Trajectories and Theoretical Applications of Vibi G

Exploration of Vibi G's Role in Plant Physiology and Defense Mechanisms

Cyclotides, including this compound, are believed to be part of the host defense system in plants researchgate.netnih.gov. They exhibit a range of biological activities that could contribute to plant protection against pests and pathogens, such as insecticidal, antimicrobial, and anti-nematode effects researchgate.netnih.govwindows.net. Research into this compound's specific role in Viola biflora's defense mechanisms could involve investigating its activity against common herbivores and pathogens of this plant species. Studies could focus on how this compound production is induced in response to biotic stress and the molecular pathways involved in its synthesis and activation within the plant. Understanding these mechanisms could potentially lead to novel strategies for enhancing plant defense in agriculture uni-hohenheim.denih.gov.

Integration of this compound Research into Broad Academic Disciplines (e.g., Chemical Biology, Peptide Science)

Research on this compound and its cyclotide framework is highly relevant to several academic disciplines. In chemical biology, this compound serves as a natural example of a highly stable and bioactive peptide scaffold, offering insights into the design and synthesis of novel peptide-based molecules grc.org. Its unique structure and folding could inform studies on protein folding and stability. In peptide science, this compound contributes to the understanding of cyclic peptides, their biosynthesis, structure-activity relationships, and potential applications amazon.comeurpepsoc.com. The study of this compound's interactions with biological membranes and potential targets is also pertinent to chemical biology and pharmacology.

Methodological Advancements in Cyclotide Research Applicable to this compound (e.g., advanced spectroscopic techniques)

Advancements in methodologies for studying cyclotides are directly applicable to this compound research. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the three-dimensional structure of cyclotides due to their constrained structure windows.netxiahepublishing.com. Further development and application of advanced NMR techniques could provide higher-resolution structural information for this compound and its interactions. Mass spectrometry (MS/MS sequencing) is crucial for determining the amino acid sequence of cyclotides researchgate.netacs.org. Improved MS techniques could facilitate the identification and characterization of new this compound variants or modified forms. Additionally, techniques like circular dichroism and computational modeling can provide further insights into this compound's structure and dynamics.

Theoretical Implications of this compound's Stability for Peptide Drug Design

The exceptional stability of cyclotides, including this compound, makes them attractive scaffolds for peptide drug design diva-portal.orgbiosynth.comuq.edu.au. Their cyclic backbone and cystine knot provide resistance to proteolytic degradation, a major challenge for linear peptide therapeutics diva-portal.orgbiosynth.commdpi.com. The theoretical implications of this compound's stability for drug design include the potential to graft bioactive peptide sequences onto its robust framework, creating chimeric molecules with enhanced stability and potentially improved pharmacokinetic properties researchgate.netuq.edu.au. This could lead to the development of more stable and orally bioavailable peptide drugs targeting a range of diseases diva-portal.orgnih.gov.

Unexplored Biological Activities and Molecular Pathways Associated with this compound

While cyclotides are known to possess diverse biological activities such as cytotoxic, anti-HIV, and antimicrobial effects, the full spectrum of this compound's biological activities and the specific molecular pathways it interacts with remain to be fully explored researchgate.netnih.gov. This compound has shown potent cytotoxic activity against lymphoma cells researchgate.net. Future research could investigate its activity against other cancer cell lines and elucidate the underlying mechanisms of cell death induction. Furthermore, exploring its potential interactions with other biological targets and signaling pathways mdpi.comencyclopedia.pub could reveal novel therapeutic applications or roles in plant biology. Transcriptome analyses of V. biflora under various stress conditions could also help identify previously unknown cyclotides and their potential functions uq.edu.au.

Q & A

Basic Research Questions

Q. How should researchers formulate a measurable and specific research question about Vibi G's biological mechanisms?

  • Methodological Approach : Begin with a literature review to identify gaps in existing studies on this compound's molecular pathways. Frame the question using the PICO framework (Population, Intervention, Comparison, Outcome) to ensure specificity. For example: "How does this compound modulate [specific receptor/enzyme] in [cell type/organism] under [experimental conditions] compared to [control/alternative compound]?" Ensure the question is testable via quantitative methods (e.g., dose-response assays, kinetic studies) .
  • Data Requirements : Include variables such as concentration gradients, time points, and measurable outcomes (e.g., enzyme activity, gene expression levels). Validate feasibility through pilot studies .

Q. What are the best practices for collecting primary data on this compound's pharmacokinetic properties?

  • Methodological Approach : Use a combination of in vitro (e.g., microsomal stability assays) and in vivo (e.g., rodent pharmacokinetic studies) models. Standardize protocols for sample collection (e.g., plasma, tissues) at predefined intervals. Employ liquid chromatography-mass spectrometry (LC-MS) for precise quantification of this compound and its metabolites .
  • Quality Control : Include internal standards to account for matrix effects and validate assays for accuracy, precision, and linearity .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound's efficacy across different experimental models?

  • Methodological Approach : Conduct a systematic meta-analysis to identify confounding variables (e.g., dosage variations, model organisms). Use sensitivity analysis to assess the robustness of findings. For example, discrepancies in this compound's anti-inflammatory effects might arise from differences in immune cell types (e.g., macrophages vs. T-cells). Validate hypotheses through in silico modeling (e.g., molecular docking) followed by targeted in vitro validation .
  • Triangulation : Cross-validate results using orthogonal methods (e.g., Western blotting vs. flow cytometry for protein quantification) .

Q. What experimental design strategies mitigate bias when studying this compound's long-term toxicity?

  • Methodological Approach : Implement blinded, randomized controlled trials (RCTs) with stratified sampling to account for variables like age, sex, and genetic background. Predefine endpoints (e.g., histopathological scores, serum biomarkers) and termination rules (e.g., humane endpoints in animal studies). Use power analysis to determine sample sizes that ensure statistical validity .
  • Ethical Considerations : Adhere to institutional review board (IRB) protocols for human studies or IACUC guidelines for animal research. Document attrition rates and exclude outliers using predefined criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.